1-Bromo-4-(1-fluorovinyl)benzene
Overview
Description
1-Bromo-4-(1-fluorovinyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a colorless liquid .
Synthesis Analysis
1-Bromo-4-(1-fluorovinyl)benzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of 1-Bromo-4-(1-fluorovinyl)benzene is C8H6BrF . The structure is planar .Chemical Reactions Analysis
1-Bromo-4-(1-fluorovinyl)benzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
1-Bromo-4-(1-fluorovinyl)benzene has a molar mass of 201.04 g/mol . It is insoluble in water . The predicted density is 1.432±0.06 g/cm3 and the predicted boiling point is 223.7±20.0 °C .Scientific Research Applications
Fluorination Techniques and Compound Synthesis
1-Bromo-4-(1-fluorovinyl)benzene is involved in fluorination techniques, such as the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives. This process uses wet tetra-n-butylammonium fluoride (TBAF·3H2O) to provide (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivities (Zhao, Ming, Tang, & Zhao, 2016).
Photoluminescence Properties
The compound demonstrates interesting photoluminescence properties. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene has been studied for its steric configuration, which hinders tight intermolecular packing, and exhibits strong fluorescence intensity in both solution and solid states, showing potential applications in photoluminescent materials (Zuo-qi, 2015).
Radiosynthesis and Labeling Agents
It also finds application in the radiosynthesis of compounds. For example, 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, is used to create a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, potentially serving as bifunctional labeling agents (Namolingam, Luthra, Brady, & Pike, 2001).
Organic Synthesis and Material Science
In organic synthesis, derivatives of 1-Bromo-4-(1-fluorovinyl)benzene are used as precursors in a variety of reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, serves as a versatile starting material for organometallic synthesis (Porwisiak & Schlosser, 1996).
Research in Molecular Electronics
Additionally, the compound is relevant in the field of molecular electronics. Aryl bromides, including derivatives of 1-Bromo-4-(1-fluorovinyl)benzene, are used as building blocks for molecular wires in electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Vibrational Spectroscopy Studies
Vibrational spectroscopy studies of halogenated benzene derivatives, including those similar to 1-Bromo-4-(1-fluorovinyl)benzene, provide insights into their molecular vibrations and structural properties (Reddy & Rao, 1994).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(1-fluoroethenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYCFEQIZGEBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-fluorovinyl)benzene | |
CAS RN |
144989-16-2 | |
Record name | 1-bromo-4-(1-fluoroethenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.